
1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid
Übersicht
Beschreibung
1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid is a competitive N-methyl-d-aspartate (NMDA) receptor antagonist . It has been studied for its activity on both rat brain NMDA receptors and at recombinant receptors expressed in Xenopus oocytes .
Synthesis Analysis
The synthesis of 1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid involves the substitution of various ring structures. Substituting linearly arranged ring structures such as fluorenone or phenanthrene groups retains or enhances activity .Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonist
A derivative of 1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid, specifically the phenanthrene derivative known as PPDA, has shown significant activity as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. PPDA exhibited a considerable increase in affinity for native NMDA receptors compared to its predecessors. This derivative demonstrates the potential for developing antagonists with improved NMDA receptor subtype selectivity, which may be useful in understanding NR2C/NR2D function and developing related antagonists (Feng et al., 2004).
Organic Synthesis
The chemistry of piperazine derivatives, including 1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid analogs, involves various synthetic strategies for creating complex molecules. Techniques such as N-acyliminium ion chemistry have been employed to synthesize piperazine-3,6-diones, showcasing the versatility of piperazine derivatives in synthesizing heterocyclic compounds with potential biological activities (Veerman et al., 2003).
Luminescent Materials
Research on lanthanide benzenedicarboxylates incorporating piperazine derivatives has led to the synthesis of compounds exhibiting interesting luminescent properties. These materials show potential for applications in optoelectronic devices due to their red/pink or green luminescence upon excitation (Thirumurugan & Natarajan, 2005).
Antimicrobial Agents
Phenazine-1-carboxylic piperazine derivatives, which incorporate the core structure of 1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid, have been synthesized and evaluated for their in vitro fungicidal activities. These compounds have shown significant inhibition effects against various soil-borne fungal phytopathogens, indicating their potential as lead compounds for developing new eco-friendly agrochemicals (Han et al., 2019).
Catalysis
Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts demonstrate high yields and enantioselectivities for a broad range of substrates, showcasing the utility of piperazine derivatives in asymmetric synthesis (Wang et al., 2006).
Wirkmechanismus
Target of Action
The primary target of 1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) is the N-methyl-D-aspartate (NMDA) receptor , specifically the NR2C and NR2D subunits . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .
Mode of Action
PPDA acts as a subtype-selective NMDA receptor antagonist . It preferentially binds to GluN2C/GluN2D (formerly NR2C/NR2D) containing receptors . The compound displays a 30- to 78-fold increase in affinity for native NMDA receptors . At recombinant receptors, PPDA displays a 16-fold (NR2B) to 94-fold (NR2C) increase in affinity over PBPD .
Biochemical Pathways
The NMDA receptor is involved in a variety of biochemical pathways, including those related to synaptic plasticity and memory function. By acting as an antagonist, PPDA can inhibit the normal function of these receptors, potentially affecting these pathways .
Pharmacokinetics
NaOH and to 100 mM in DMSO . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of PPDA’s action are primarily related to its inhibition of NMDA receptors. This can lead to changes in synaptic plasticity and memory function, among other effects .
Action Environment
The action, efficacy, and stability of PPDA can be influenced by various environmental factors. For instance, the compound is recommended to be stored at +4°C , suggesting that temperature can affect its stability. Additionally, the presence of other molecules in the environment, such as other neurotransmitters or drugs, could potentially influence the action and efficacy of PPDA.
Eigenschaften
IUPAC Name |
1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUAQPXBYDYTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





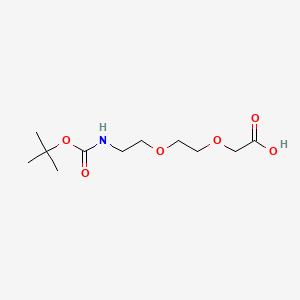

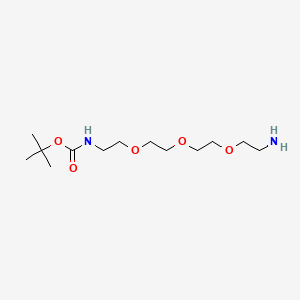
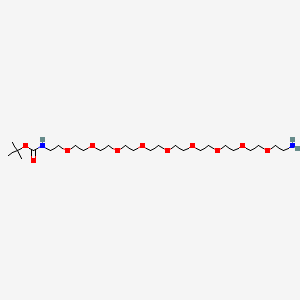

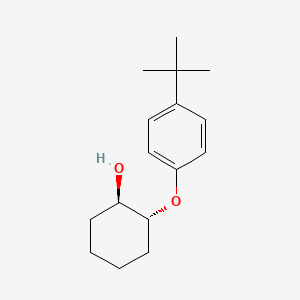
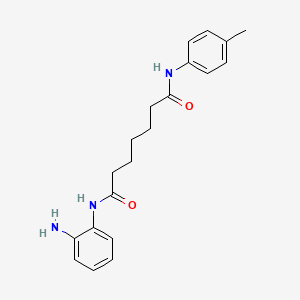
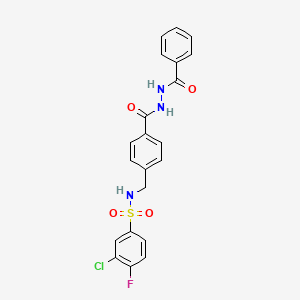
![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/no-structure.png)
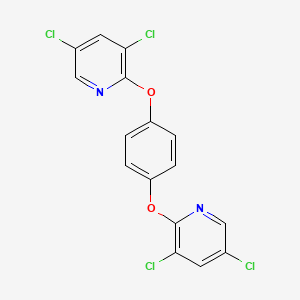

![2-[2-[[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl]-5,7-dimethylindol-1-yl]acetic acid](/img/structure/B1682613.png)